![molecular formula C9H8BrNO2S B3187187 3-[(4-Bromophenyl)sulfonyl]propanenitrile CAS No. 14223-23-5](/img/structure/B3187187.png)
3-[(4-Bromophenyl)sulfonyl]propanenitrile
Vue d'ensemble
Description
3-[(4-Bromophenyl)sulfonyl]propanenitrile is a chemical compound with the molecular formula C9H8BrNO2S . It is also known by its CAS number 14223-23-5 .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromophenyl group attached to a sulfonyl group, which is further attached to a propanenitrile group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, UPLC .Physical and Chemical Properties Analysis
This compound has a molecular weight of 274.13 g/mol . Other physical and chemical properties such as melting point, boiling point, and density can be determined using standard laboratory techniques .Safety and Hazards
Propriétés
Numéro CAS |
14223-23-5 |
|---|---|
Formule moléculaire |
C9H8BrNO2S |
Poids moléculaire |
274.14 g/mol |
Nom IUPAC |
3-(4-bromophenyl)sulfonylpropanenitrile |
InChI |
InChI=1S/C9H8BrNO2S/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11/h2-5H,1,7H2 |
Clé InChI |
RYSFIXLXIPDHST-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)CCC#N)Br |
SMILES canonique |
C1=CC(=CC=C1S(=O)(=O)CCC#N)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
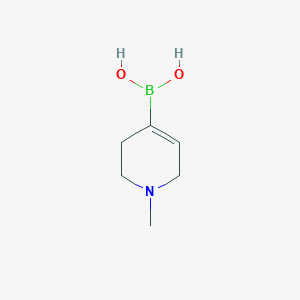
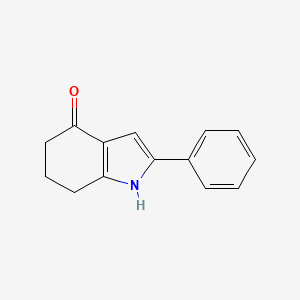
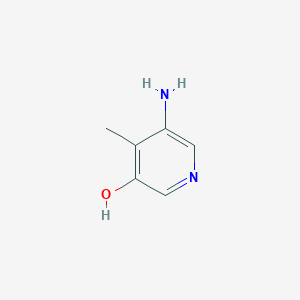
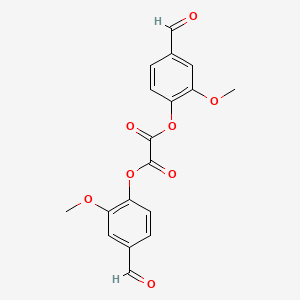
![7-(benzyloxy)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B3187165.png)
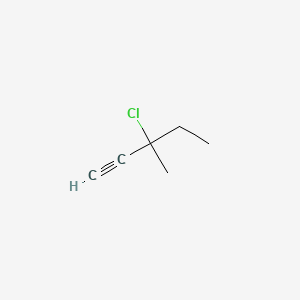
![6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydro-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene](/img/structure/B3187177.png)

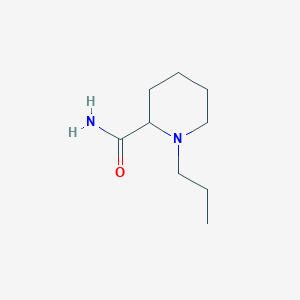
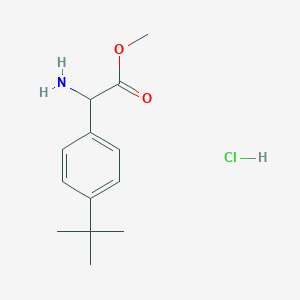
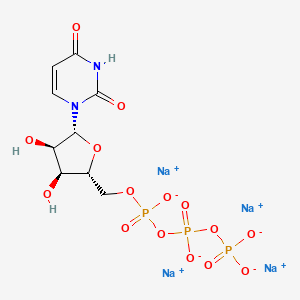
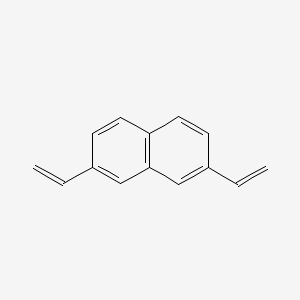
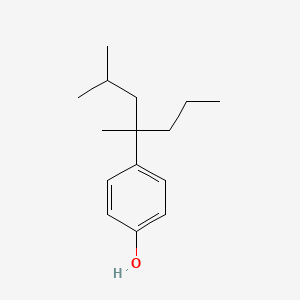
![Methyl 6-methoxy-4-methylpyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B3187216.png)
